molecular formula C15H18OS B15242406 (4-Isopropyl-3-methylphenyl)(thiophen-2-yl)methanol

(4-Isopropyl-3-methylphenyl)(thiophen-2-yl)methanol

Cat. No.: B15242406
M. Wt: 246.4 g/mol
InChI Key: HAIJBZOQSKIXGA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropyl-3-methylphenyl)(thiophen-2-yl)methanol typically involves the reaction of 4-isopropyl-3-methylbenzaldehyde with thiophen-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropyl-3-methylphenyl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

(4-Isopropyl-3-methylphenyl)(thiophen-2-yl)methanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of materials with specific properties, such as polymers or electronic components.

Mechanism of Action

The mechanism of action of (4-Isopropyl-3-methylphenyl)(thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-Isopropylphenyl)(thiophen-2-yl)methanol
  • (3-Methylphenyl)(thiophen-2-yl)methanol
  • (4-Isopropyl-3-methylphenyl)(furan-2-yl)methanol

Uniqueness

(4-Isopropyl-3-methylphenyl)(thiophen-2-yl)methanol is unique due to the specific combination of the isopropyl, methyl, and thiophene groups attached to the phenyl ring. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H18OS

Molecular Weight

246.4 g/mol

IUPAC Name

(3-methyl-4-propan-2-ylphenyl)-thiophen-2-ylmethanol

InChI

InChI=1S/C15H18OS/c1-10(2)13-7-6-12(9-11(13)3)15(16)14-5-4-8-17-14/h4-10,15-16H,1-3H3

InChI Key

HAIJBZOQSKIXGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=CC=CS2)O)C(C)C

Origin of Product

United States

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